molecular formula C5H4N2O2S B2378955 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid CAS No. 1378506-17-2

2-sulfanylidene-1H-pyrimidine-5-carboxylic acid

Cat. No.: B2378955
CAS No.: 1378506-17-2
M. Wt: 156.16
InChI Key: LLWLRQFJIGKQLA-UHFFFAOYSA-N
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Description

2-sulfanylidene-1H-pyrimidine-5-carboxylic acid is a heterocyclic compound containing a pyrimidine ring with a sulfanylidene group at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with malonic acid derivatives in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-sulfanylidene-1H-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-sulfanylidene-1H-pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-1H-pyrimidine-4,6-dicarboxylic acid: Similar structure with additional carboxylic acid groups.

    2-mercapto-4,6-dimethylpyrimidine: Contains a mercapto group and methyl substitutions on the pyrimidine ring.

    2-thioxo-1H-pyrimidine-5-carboxamide: Similar structure with a carboxamide group instead of a carboxylic acid group.

Uniqueness

2-sulfanylidene-1H-pyrimidine-5-carboxylic acid is unique due to the presence of both a sulfanylidene group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S/c8-4(9)3-1-6-5(10)7-2-3/h1-2H,(H,8,9)(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWLRQFJIGKQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=S)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378506-17-2
Record name 2-sulfanylpyrimidine-5-carboxylic acid
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